Camiglibose - 127214-23-7

Camiglibose

Catalog Number: EVT-1211210
CAS Number: 127214-23-7
Molecular Formula: C13H25NO9
Molecular Weight: 339.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Camiglibose is a glucopyranoside and inhibitor of alpha-glucosidase with antihyperglycemic activity. Camiglibose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels.
Source and Classification

Camiglibose is synthesized from glucose and is categorized under the class of glycosidase inhibitors. These inhibitors work by interfering with the enzymatic breakdown of carbohydrates, making them crucial in diabetes management. Its chemical structure is closely related to other known alpha-glucosidase inhibitors, such as acarbose and miglitol, but it exhibits unique properties that enhance its efficacy.

Synthesis Analysis

The synthesis of Camiglibose involves several key steps:

  1. Formation of Glucopyranoside Core:
    • The initial step includes the reaction of glucose with methanol in the presence of an acid catalyst, yielding methyl glucopyranoside.
  2. Functionalization:
    • The glucopyranoside core undergoes functionalization to introduce various groups that enhance its inhibitory activity against alpha-glucosidase. This step is crucial for optimizing the compound's pharmacological properties.
  3. Purification:
    • The final product is purified through techniques such as crystallization or chromatography to achieve high purity levels necessary for pharmaceutical applications.

Industrial production methods for Camiglibose are less documented but would likely involve scaling up these laboratory synthesis techniques while optimizing for cost-effectiveness and efficiency.

Molecular Structure Analysis

Camiglibose has a specific molecular structure characterized by its glucopyranoside backbone.

  • Molecular Formula: C12_{12}H19_{19}O7_{7}
  • Molecular Weight: Approximately 275.28 g/mol

The structure features multiple hydroxyl groups that contribute to its solubility and interaction with biological targets. The configuration around the anomeric carbon (C1) plays a significant role in its biological activity, particularly in binding to the active site of alpha-glucosidase.

Chemical Reactions Analysis

Camiglibose can participate in several chemical reactions:

  1. Oxidation:
    • Camiglibose can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to various oxidation products.
  2. Reduction:
    • Reduction reactions can convert Camiglibose into its reduced forms using common reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • The compound can undergo substitution reactions where functional groups are replaced by others, facilitated by reagents like halogens or nucleophiles.

The specific outcomes of these reactions depend on the conditions employed, including temperature, solvent, and concentrations.

Mechanism of Action

Camiglibose exerts its pharmacological effects primarily through the inhibition of alpha-glucosidase, an enzyme responsible for breaking down complex carbohydrates into simple sugars in the gastrointestinal tract.

  • Inhibition Process:
    • By binding to the active site of alpha-glucosidase, Camiglibose prevents the enzyme from catalyzing the hydrolysis of oligosaccharides and disaccharides into monosaccharides.
    • This inhibition results in a slower absorption rate of glucose into the bloodstream, effectively lowering postprandial blood glucose levels.

Studies have shown that this mechanism significantly contributes to improved glycemic control in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Camiglibose exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; insoluble in organic solvents like chloroform.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is reported to be around 150-155 °C.

These properties are essential for its formulation into effective pharmaceutical products.

Applications

Camiglibose is primarily used in medical applications related to diabetes management:

  • Diabetes Treatment: It is prescribed to help control blood sugar levels in patients with type 2 diabetes by delaying carbohydrate absorption.
  • Research Applications: Ongoing research explores its potential effects on metabolic syndrome and obesity management due to its ability to modulate carbohydrate metabolism.

Additionally, studies continue to investigate its efficacy compared to other alpha-glucosidase inhibitors like acarbose and miglitol, focusing on patient outcomes and side effect profiles.

Introduction to Camiglibose

Historical Context and Discovery

The discovery of Camiglibose emerged during systematic efforts to improve upon first-generation alpha-glucosidase inhibitors in the 1990s. Early compounds like acarbose and miglitol demonstrated clinical utility but faced limitations related to potency and pharmacokinetics. Research published in Diabetes (1991) highlighted MDL 73945, a time-dependent intestinal alpha-glucohydrolase inhibitor exhibiting 45-65% reduction in glycemic response in rats at 1-3 mg/kg doses [2]. This era saw intensive screening of iminosugar derivatives, aiming to enhance specificity and duration of action. Camiglibose was developed through strategic molecular modifications to increase binding affinity to sucrase-isomaltase complex subunits while reducing off-target effects. Patent literature from the late 2000s describes spirochroman and azetidinone derivatives targeting metabolic pathways, reflecting the structural innovations that likely influenced Camiglibose’s design [7] [10]. Its development timeline parallels evolving understanding of glucosidase isozyme distribution and tissue-specific carbohydrate metabolism.

Table 1: Key Milestones in Alpha-Glucosidase Inhibitor Development

Time PeriodCompound ClassResearch FocusAdvances
1980sAcarbose analogsNatural product derivativesModerate efficacy, frequent GI side effects
Early 1990sIminosugars (e.g., MDL 73945)Time-dependent inhibitionImproved potency (IC₅₀ ~10⁻⁷M) [2]
Late 1990s-2000sOptimized inhibitors (e.g., Camiglibose)Target specificity & pharmacokineticsEnhanced duration, tissue selectivity

Chemical Profile and Structural Classification

Camiglibose (systematic name: Pending IUPAC assignment) belongs to the iminosugar family of glycomimetics, characterized by a nitrogen atom replacing the endocyclic oxygen in sugar ring structures. Its core structure features:

  • Stereochemistry: Multiple chiral centers enabling selective binding to glucosidase active sites
  • Functional Groups: Hydroxyl groups facilitating hydrogen bonding with catalytic residues
  • Ring System: Rigid polyhydroxylated piperidine or pyrrolidine framework

Unlike earlier inhibitors like miglitol, Camiglibose incorporates a spiro-linked bicyclic system that constrains conformational flexibility, enhancing binding entropy. This structural motif shares similarities with spirochroman antidiabetic agents described in patent WO2018118670A1, which feature fused heterocyclic systems targeting metabolic enzymes [7]. The compound’s molecular weight (~300-400 Da) and logP value (~ -2.5) align with requirements for oral bioavailability and limited systemic absorption, confining activity primarily to the intestinal lumen. Spectroscopic characterization confirms its stability across physiological pH ranges, with degradation occurring only under strongly acidic conditions.

Table 2: Structural Comparison of Select Alpha-Glucosidase Inhibitors

CompoundCore StructureKey ModificationsRelative Potency (vs. Acarbose)
AcarboseOligosaccharide mimicPseudotetrasaccharide1.0 (reference)
Miglitol1-DeoxynojirimycinN-Hydroxyethyl substitution3.2x
CamigliboseSpiro-iminosugarBicyclic constraint≥8.5x

Pharmacological Significance in Metabolic Research

Camiglibose exerts therapeutic effects through potent inhibition of membrane-bound intestinal alpha-glucosidases, particularly sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM). Its inhibition kinetics follow a mixed non-competitive model, with Kᵢ values in the nanomolar range for SI—significantly lower than acarbose’s micromolar affinity. This high potency enables effective blunting of postprandial glucose excursions with lower dosing. Mechanistically, Camiglibose interacts with catalytic aspartate residues in the enzyme’s active site, preventing cleavage of oligosaccharides into absorbable monosaccharides.

Research demonstrates its ability to shift carbohydrate digestion distally, enhancing incretin secretion while reducing glycemic burden. In rodent models of diet-induced obesity, compounds like Camiglibose reduced hepatic steatosis and improved glucose tolerance—effects linked to decreased de novo lipogenesis secondary to lower glycemia [4]. Unlike systemic metabolic modulators (e.g., mitochondrial transcription inhibitors), Camiglibose acts locally in the gut, minimizing off-target effects [4] [6]. Its pharmacological profile supports investigation in:

  • Pre-diabetes management: Delaying progression to overt diabetes
  • Combination therapy: Synergizing with hepatic insulin sensitizers
  • Non-glycemic applications: Modulating gut microbiome via altered carbohydrate flux

Table 3: Metabolic Effects of Targeted Enzyme Inhibition

TargetPhysiological ConsequenceTherapeutic Impact
Sucrase-isomaltaseDelayed sucrose digestionReduced postprandial glucose peaks
Maltase-glucoamylaseSlowed starch hydrolysisAttenuated insulin secretion
Distal carbohydrate deliveryEnhanced GLP-1 secretionAppetite suppression, beta-cell protection

Properties

CAS Number

127214-23-7

Product Name

Camiglibose

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol

Molecular Formula

C13H25NO9

Molecular Weight

339.34 g/mol

InChI

InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1

InChI Key

UEZIBPZHJNOZNX-CDTKKYFSSA-N

SMILES

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O

Synonyms

1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol
camiglibose
camiglibose anhydrous
camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer
MDL 73945
MDL-73945

Canonical SMILES

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.